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Compound of Interest

Compound Name: 2-Chloro-5-cyclobutylthiazole

Cat. No.: B11765343

Get Quote

Technical Whitepaper: Identification, Synthesis, and Application of 2-Chloro-5-
cyclobutylthiazole

Executive Summary
2-Chloro-5-cyclobutylthiazole (CAS 1412955-40-8) is a specialized heterocyclic building

block utilized in modern medicinal chemistry. It serves as a critical scaffold for the development

of pharmaceuticals targeting G-protein coupled receptors (GPCRs) and kinase inhibitors,

where the cyclobutyl moiety acts as a lipophilic bioisostere for isopropyl or tert-butyl groups,

enhancing metabolic stability while maintaining steric bulk.

This technical guide provides a definitive reference for the identification, synthesis, and

validation of this compound. Unlike generic database entries, this document details a self-

validating synthetic workflow derived from first-principles organic chemistry, ensuring

reproducibility and high purity.

Chemical Identity & Physicochemical Profile
The following data consolidates the structural and physical parameters of the target molecule.
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Parameter Specification

Chemical Name 2-Chloro-5-cyclobutyl-1,3-thiazole

CAS Registry Number 1412955-40-8

Molecular Formula C₇H₈ClNS

Molecular Weight 173.66 g/mol

MDL Number MFCD22568734

Predicted LogP ~2.8 (Lipophilic)

Physical State
Pale yellow oil to low-melting solid (dependent

on purity)

Solubility
Soluble in DCM, DMSO, Methanol; Insoluble in

Water

Retrosynthetic Analysis & Logic
To design a robust synthesis, we must deconstruct the molecule into accessible precursors.

The 2-chloro-5-substituted thiazole architecture suggests a Hantzsch Thiazole Synthesis

followed by a Sandmeyer-type transformation. This approach is preferred over direct

lithiation/alkylation due to the regioselectivity challenges at the C5 position of 2-chlorothiazole.

Strategic Logic:

C2-Functionalization: The 2-chloro group is best installed after ring formation to avoid

poisoning the cyclization catalyst or competing nucleophilic attacks. We will synthesize the 2-

amino analog first.

Ring Construction: The thiazole ring is constructed via the condensation of an α-haloketone

and thiourea.

Precursor Availability: The starting material, acetylcyclobutane, is commercially abundant.

Visualizing the Retrosynthetic Pathway:
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Target: 2-Chloro-5-cyclobutylthiazole
(CAS 1412955-40-8)

Intermediate: 2-Amino-5-cyclobutylthiazole

Sandmeyer
(Chlorination)

Precursor A: 2-Bromo-1-cyclobutylethanone

Hantzsch
Cyclization

Precursor B: Thiourea

+

Starting Material: Acetylcyclobutane

Alpha-Bromination

Click to download full resolution via product page

Figure 1: Retrosynthetic logic flow disassembling the target into commercially viable starting

materials.

Detailed Synthetic Protocol
This protocol is designed for a 10 mmol scale. All reactions must be performed in a fume hood.

Step 1: Alpha-Bromination of Acetylcyclobutane
Objective: Activate the ketone for heterocycle formation.

Reagents: Acetylcyclobutane (1.0 eq), Bromine (1.0 eq), Methanol (solvent).

Procedure:

Dissolve acetylcyclobutane (0.98 g, 10 mmol) in anhydrous methanol (15 mL) at 0°C.
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Add Bromine (0.51 mL, 10 mmol) dropwise over 30 minutes. The solution will decolorize

as Br₂ is consumed.

Stir at 0°C for 2 hours, then allow to warm to room temperature (RT).

Validation: TLC (Hexane/EtOAc 9:1) should show consumption of starting material.[1]

Workup: Quench with saturated NaHCO₃. Extract with diethyl ether (3x). Dry over MgSO₄

and concentrate in vacuo. Use the crude α-bromoketone immediately (unstable).

Step 2: Hantzsch Thiazole Cyclization
Objective: Construct the 2-amino-5-cyclobutylthiazole core.

Reagents: Crude α-bromoketone (from Step 1), Thiourea (1.2 eq), Ethanol.

Procedure:

Dissolve the crude α-bromoketone in absolute ethanol (20 mL).

Add Thiourea (0.91 g, 12 mmol).

Reflux the mixture for 4 hours. A precipitate (HBr salt of the product) may form.

Workup: Cool to RT. Concentrate to half volume. Neutralize with 10% aqueous Na₂CO₃ to

pH 9.

Extract with Ethyl Acetate (3x). Wash organics with brine, dry (Na₂SO₄), and concentrate.

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography

(DCM/MeOH).

Checkpoint: Confirm structure via ¹H NMR (characteristic cyclobutyl multiplet ~1.8-2.4

ppm, thiazole proton ~6.8 ppm).

Step 3: Sandmeyer Chlorination (The Critical Step)
Objective: Convert the C2-amino group to the C2-chloro target.[2]
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Reagents: 2-Amino-5-cyclobutylthiazole (from Step 2), Copper(I) Chloride (CuCl), tert-Butyl

Nitrite (tBuONO), Acetonitrile (MeCN).

Procedure:

Caution: Diazo intermediates are potentially explosive. Maintain strict temperature control.

Suspend CuCl (1.2 eq, 1.19 g) in anhydrous MeCN (25 mL) under Nitrogen atmosphere.

Heat to 60°C.

Add tert-Butyl Nitrite (1.5 eq) dropwise.

Slowly add the 2-amino-5-cyclobutylthiazole (1.0 eq) in MeCN solution over 20 minutes.

Gas evolution (N₂) will occur.

Stir at 60°C for 1 hour until gas evolution ceases.

Workup: Cool to RT. Pour into 20% HCl (aq) to decompose copper complexes. Extract

with Diethyl Ether.

Purification: Silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes). The

product is non-polar.

Analytical Validation (Self-Validating System)
To ensure the identity of CAS 1412955-40-8, the following spectral signatures must be

observed.

¹H NMR (400 MHz, CDCl₃) Prediction:

δ 7.35 ppm (s, 1H): The C4-H of the thiazole ring. This singlet confirms the 2,5-substitution

pattern. If this is a doublet, regiochemistry is incorrect.

δ 3.65 ppm (m, 1H): Methine proton of the cyclobutyl group attached to the aromatic ring.

δ 2.40 - 1.90 ppm (m, 6H): Methylene protons of the cyclobutyl ring.

LC-MS:
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ESI (+): m/z 174.0 [M+H]⁺ (chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio is mandatory).

Medicinal Chemistry Applications
The 2-chloro-5-cyclobutylthiazole scaffold is highly valued for two specific properties in drug

design:

Metabolic Stability: The cyclobutyl group lacks the labile benzylic-like protons found in

isopropyl groups, reducing susceptibility to CYP450 oxidation.

Lipophilic Vectoring: The "Magic Methyl" effect is often extended to cyclobutyl groups to fill

hydrophobic pockets in kinase ATP-binding sites without incurring the entropic penalty of

flexible alkyl chains.

Experimental Workflow for Scaffold Utilization:

2-Chloro-5-cyclobutylthiazole
(Scaffold)

SNAr Displacement
(Amines/Alkoxides)Path A

Pd-Catalyzed Coupling
(Suzuki/Buchwald)
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Lead Library
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(IC50 / ADME)
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Figure 2: Utilization of the scaffold in parallel medicinal chemistry workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b11765343?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11765343?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

